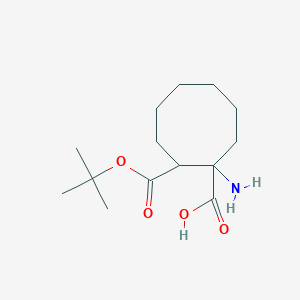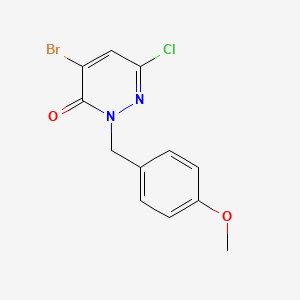
4-Bromo-6-chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-chloro-2-[(4-methoxyphenyl)methyl]-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of bromine, chlorine, and methoxyphenyl groups attached to a pyridazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-[(4-methoxyphenyl)methyl]-3(2H)-pyridazinone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of Bromine and Chlorine: Halogenation reactions using bromine and chlorine sources such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) are employed to introduce the bromine and chlorine atoms at the desired positions on the pyridazinone ring.
Attachment of the Methoxyphenyl Group: This step involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with the halogenated pyridazinone in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Bromo-6-chloro-2-[(4-methoxyphenyl)methyl]-3(2H)-pyridazinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The methoxyphenyl group can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Various substituted pyridazinone derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyridazinone ring or the methoxyphenyl group.
Reduction Products: Reduced forms of the pyridazinone ring or the methoxyphenyl group.
科学的研究の応用
4-Bromo-6-chloro-2-[(4-methoxyphenyl)methyl]-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties, such as dyes, pigments, and polymers.
作用機序
The mechanism of action of 4-Bromo-6-chloro-2-[(4-methoxyphenyl)methyl]-3(2H)-pyridazinone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
- 4-Bromo-6-chloro-2-[(4-hydroxyphenyl)methyl]-3(2H)-pyridazinone
- 4-Bromo-6-chloro-2-[(4-aminophenyl)methyl]-3(2H)-pyridazinone
- 4-Bromo-6-chloro-2-[(4-nitrophenyl)methyl]-3(2H)-pyridazinone
Uniqueness
4-Bromo-6-chloro-2-[(4-methoxyphenyl)methyl]-3(2H)-pyridazinone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C12H10BrClN2O2 |
|---|---|
分子量 |
329.57 g/mol |
IUPAC名 |
4-bromo-6-chloro-2-[(4-methoxyphenyl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C12H10BrClN2O2/c1-18-9-4-2-8(3-5-9)7-16-12(17)10(13)6-11(14)15-16/h2-6H,7H2,1H3 |
InChIキー |
WHCZQMLNRNISKT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC(=N2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B13934533.png)

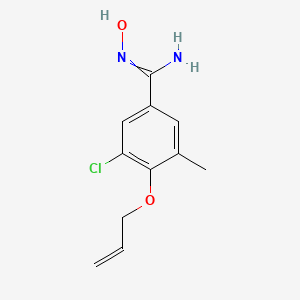




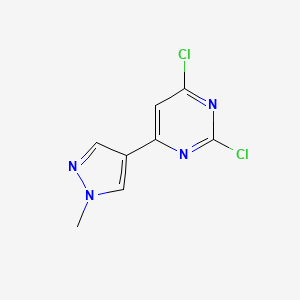
![2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine](/img/structure/B13934600.png)
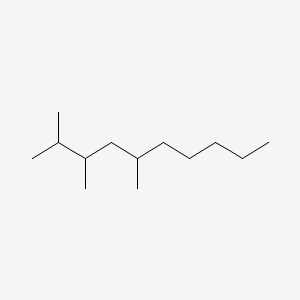
![Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13934612.png)

